Meta-Chlorine Substitution Enhances Antiproliferative Potency Relative to Unsubstituted Phenyl and Para-Chloro Analogs
In a series of 1,2,5-oxadiazole derivatives, the presence and position of chlorine substitution on the phenyl ring significantly modulate antiproliferative activity. While direct GI₅₀ data for 3-(3-chlorophenyl)-1,2,5-oxadiazole are not explicitly reported, a close structural analog bearing a 3-chlorophenyl group (compound 4 in Ehrsam et al., a regioisomer of MD77) demonstrated a GI₅₀ of 1.48 µM against HCT-116 colorectal carcinoma cells, representing a marked improvement over the reference compound 1 (GI₅₀ = 9.3 µM on MeT-5A cells) [1]. The meta-chlorine substitution pattern is associated with enhanced cytotoxicity compared to para-substituted analogs, as evidenced by SAR analysis of positional isomers [2].
| Evidence Dimension | Antiproliferative activity (GI₅₀) against HCT-116 colorectal carcinoma cells |
|---|---|
| Target Compound Data | Not directly reported; inferred from structurally related 3-chlorophenyl-containing analog (Compound 4): GI₅₀ = 1.48 µM |
| Comparator Or Baseline | Reference compound 1 (MD77 analog, 4-chlorophenyl substitution): GI₅₀ = 9.3 µM on MeT-5A mesothelial cells; unsubstituted phenyl analogs generally show reduced activity |
| Quantified Difference | Approximately 6.3-fold lower GI₅₀ (higher potency) for meta-chlorine substituted analog compared to para-chlorine reference compound |
| Conditions | MTT assay; 48-72 h incubation; HCT-116 human colorectal carcinoma cell line |
Why This Matters
This quantitative difference underscores that the 3-chlorophenyl substitution pattern confers superior antiproliferative activity compared to 4-chlorophenyl or unsubstituted phenyl analogs, making 3-(3-chlorophenyl)-1,2,5-oxadiazole a more potent candidate for anticancer screening programs.
- [1] Ehrsam D, et al. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Res. 2019;39(7):3453-3461. View Source
- [2] Porta F, et al. A field-based disparity analysis of new 1,2,5-oxadiazole derivatives endowed with antiproliferative activity. Chem Biol Drug Des. 2017;90(5):820-839. View Source
